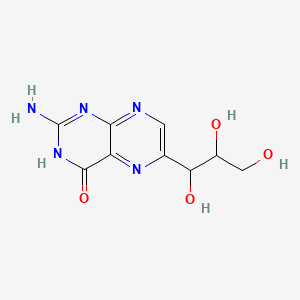

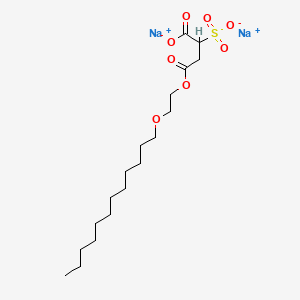

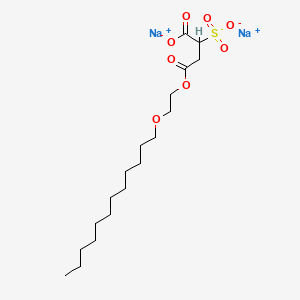

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 4-(2-(dodeciloxi)etil) 2-sulfonatosuccinato disódico es un compuesto químico con la fórmula molecular C22H40Na2O10S. Es comúnmente utilizado como un surfactante en diversas aplicaciones industriales y cosméticas debido a sus excelentes propiedades limpiadoras y espumantes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 4-(2-(dodeciloxi)etil) 2-sulfonatosuccinato disódico típicamente involucra la reacción del alcohol dodecílico con óxido de etileno para formar éter dodeciloxietil. Este intermedio luego reacciona con anhídrido maleico para formar el éster correspondiente, que posteriormente se sulfonata y se neutraliza con hidróxido de sodio para producir el producto final .

Métodos de producción industrial

En entornos industriales, la producción de 4-(2-(dodeciloxi)etil) 2-sulfonatosuccinato disódico se lleva a cabo en grandes reactores donde las condiciones de reacción como la temperatura, la presión y el pH se controlan cuidadosamente para garantizar un alto rendimiento y pureza. El proceso implica el monitoreo continuo y el ajuste de los parámetros de reacción para optimizar la eficiencia de la producción .

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-(2-(dodeciloxi)etil) 2-sulfonatosuccinato disódico experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados de ácido sulfónico.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfonato en un grupo sulfuro.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica donde el grupo sulfonato es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Oxidación: Derivados de ácido sulfónico.

Reducción: Derivados de sulfuro.

Sustitución: Diversos productos sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El 4-(2-(dodeciloxi)etil) 2-sulfonatosuccinato disódico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como surfactante en la síntesis de nanopartículas y otros materiales.

Biología: Empleado en soluciones de lisis celular y extracción de proteínas.

Medicina: Investigado por su posible uso en sistemas de administración de fármacos.

Industria: Ampliamente utilizado en formulaciones cosméticas, incluyendo champús, limpiadores faciales y baños espumosos

Mecanismo De Acción

El mecanismo de acción del 4-(2-(dodeciloxi)etil) 2-sulfonatosuccinato disódico involucra su capacidad para reducir la tensión superficial, lo que le permite emulsionar eficazmente los aceites y suspender las partículas de suciedad. Esto lo convierte en un agente limpiador efectivo. El compuesto interactúa con las bicapas lipídicas y las proteínas, interrumpiendo su estructura y facilitando la eliminación de contaminantes .

Comparación Con Compuestos Similares

Compuestos similares

- Laureth sulfosuccinato disódico

- 4-dodecil 2-sulfonatosuccinato disódico

- Poli (oxi-1,2-etanediil), .alfa.- (3-carboxi-1-oxo-3-sulfopropil)-.omega.- (dodeciloxi)-, sal disódica

Singularidad

El 4-(2-(dodeciloxi)etil) 2-sulfonatosuccinato disódico es único debido a su estructura molecular específica, que proporciona un equilibrio de propiedades hidrofílicas e hidrofóbicas. Este equilibrio mejora su eficacia como surfactante en diversas formulaciones, lo que lo hace particularmente adecuado para su uso en productos de limpieza suaves y delicados .

Propiedades

Número CAS |

94108-10-8 |

|---|---|

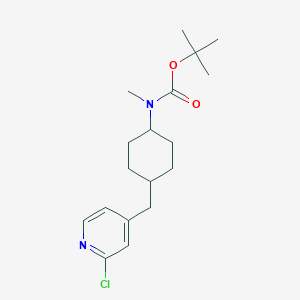

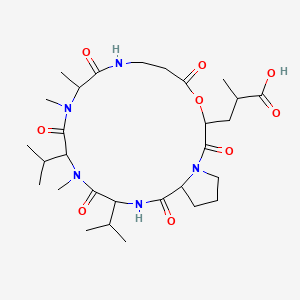

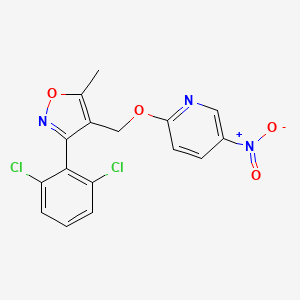

Fórmula molecular |

C18H32Na2O8S |

Peso molecular |

454.5 g/mol |

Nombre IUPAC |

disodium;4-(2-dodecoxyethoxy)-4-oxo-2-sulfonatobutanoate |

InChI |

InChI=1S/C18H34O8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-25-13-14-26-17(19)15-16(18(20)21)27(22,23)24;;/h16H,2-15H2,1H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2 |

Clave InChI |

ZZTKVOKJMCZYBC-UHFFFAOYSA-L |

SMILES canónico |

CCCCCCCCCCCCOCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)

![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)

![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)

![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)

![2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B12303580.png)